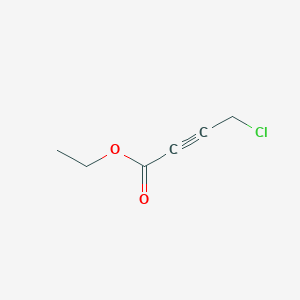
(R)-1,1,1,3,3-Pentafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,1,1,3,3-Pentafluoropropan-2-ol is a fluorinated alcohol compound with the molecular formula C3H3F5O. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon backbone, with a hydroxyl group (-OH) attached to the second carbon. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,1,1,3,3-Pentafluoropropane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the reduction of 1,1,1,3,3-Pentafluoropropan-2-one using a reducing agent such as sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production of ®-1,1,1,3,3-Pentafluoropropan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the purity and enantiomeric excess of the final product, often requiring advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1,3,3-Pentafluoropropan-2-one.
Reduction: The compound can be reduced to form 1,1,1,3,3-Pentafluoropropane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,1,1,3,3-Pentafluoropropan-2-one
Reduction: 1,1,1,3,3-Pentafluoropropane
Substitution: Various halogenated derivatives depending on the substituting reagent used.
Applications De Recherche Scientifique
®-1,1,1,3,3-Pentafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a solvent in certain reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of ®-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3-Pentafluoropropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,1,3,3-Pentafluoropropan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1,1,1,2,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom, which can further influence its chemical properties and reactivity.
Uniqueness
®-1,1,1,3,3-Pentafluoropropan-2-ol is unique due to its specific enantiomeric form and the presence of five fluorine atoms, which impart distinct chemical and physical properties. Its combination of a hydroxyl group and multiple fluorine atoms makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C3H3F5O |
|---|---|
Poids moléculaire |
150.05 g/mol |
Nom IUPAC |
(2R)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m1/s1 |
Clé InChI |
VXUKYFZHHFQCTQ-PVQJCKRUSA-N |
SMILES isomérique |
[C@@H](C(F)F)(C(F)(F)F)O |
SMILES canonique |
C(C(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


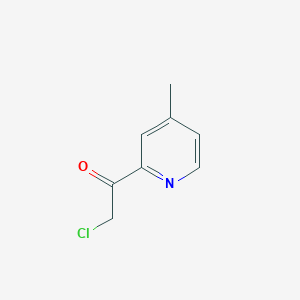

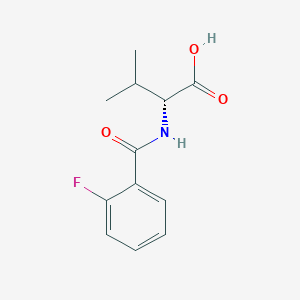

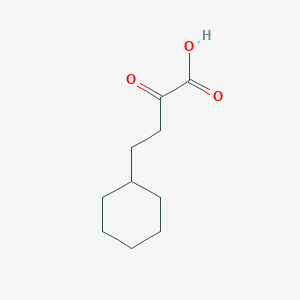

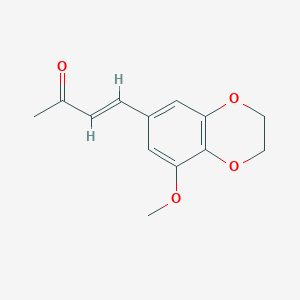
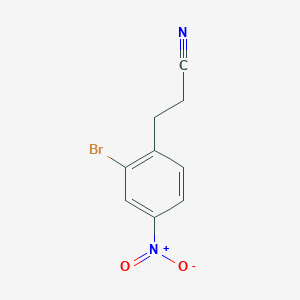

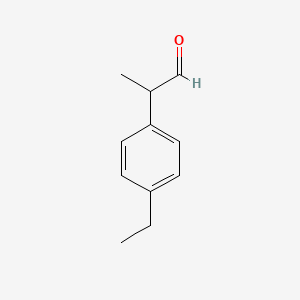
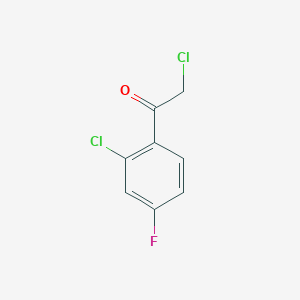

![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
